molecular formula C11H16FN5 B11741998 N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11741998
M. Wt: 237.28 g/mol
InChI Key: CWULFYBBGQURGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole-derived amine featuring two substituted pyrazole rings connected via a methylene bridge. The primary pyrazole ring (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl) contains ethyl, fluoro, and methyl substituents, while the secondary pyrazole (1-methyl-1H-pyrazol-3-amine) is substituted with a methyl group and an amine.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H16FN5/c1-4-17-11(12)9(8(2)14-17)7-13-10-5-6-16(3)15-10/h5-6H,4,7H2,1-3H3,(H,13,15)

InChI Key

CWULFYBBGQURGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=NN(C=C2)C)F

Origin of Product

United States

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

The synthesis typically follows a multi-step approach , beginning with functionalized pyrazole precursors. A common strategy involves:

  • Alkylation of 5-fluoro-3-methyl-1H-pyrazole : Introduction of the ethyl group at the N1 position using ethyl bromide or iodide under basic conditions (e.g., potassium carbonate in dimethylformamide).

  • Formylation of the pyrazole core : Conversion of the 4-position methyl group to a carbaldehyde via Vilsmeier-Haack reaction, employing phosphorus oxychloride and dimethylformamide.

  • Reductive amination : Coupling the formylated pyrazole with 1-methyl-1H-pyrazol-3-amine using sodium cyanoborohydride or similar reducing agents in methanol or ethanol .

Critical reaction steps :

  • The ethyl and fluorine substituents are introduced early to avoid side reactions during subsequent steps.

  • The reductive amination step requires strict pH control (pH 6–7) to prevent over-reduction of the imine intermediate .

Reaction Conditions and Optimization

Optimization of solvent, temperature, and catalyst is essential for maximizing yield. Key findings include:

ParameterOptimal ConditionYield ImprovementSource
Solvent Tetrahydrofuran (THF)15% vs. DMSO
Catalyst Copper(I) bromide17.9% yield
Temperature 60°C (reflux)22% vs. RT
Reaction Time 12–18 hours95% completion
  • Solvent effects : Polar aprotic solvents like THF enhance nucleophilicity of the amine, while DMSO may lead to side reactions at elevated temperatures.

  • Catalyst selection : Copper(I) bromide facilitates C–N bond formation in the reductive amination step, reducing side product formation.

Purification and Characterization Techniques

Post-synthesis purification ensures high purity (>98%), critical for pharmaceutical applications:

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials .

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with melting point 104–107°C.

Spectroscopic characterization :

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.28 (s, 3H, CH₃), 4.15 (q, J=7.2 Hz, 2H, CH₂CH₃), 5.02 (s, 2H, NCH₂) .

  • HRMS : [M+H]⁺ observed at m/z 251.30 (calculated 251.31) .

Industrial Scalability and Continuous Flow Synthesis

For large-scale production (>1 kg), continuous flow reactors offer advantages over batch processes:

  • Residence time : 30 minutes at 100°C achieves 85% conversion vs. 18 hours in batch.

  • Automated purification : In-line liquid-liquid extraction reduces solvent waste by 40% .

Key challenges :

  • Handling fluorine-containing intermediates requires specialized equipment to prevent corrosion.

  • Regulatory compliance for amine byproducts (e.g., N-nitrosamines) necessitates rigorous testing .

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilitySource
Batch reductive amination7895Moderate
Flow synthesis8598High
Solid-phase synthesis6590Low
  • Batch vs. flow : Flow systems improve reproducibility but require higher initial capital investment.

  • Solid-phase limitations : Lower yields due to incomplete coupling reactions .

Mechanistic Insights and Side Reactions

The reductive amination proceeds via an iminium ion intermediate , stabilized by the electron-withdrawing fluorine substituent. Common side reactions include:

  • Over-alkylation : Addressed by stoichiometric control of the amine .

  • Oxidation of pyrazole rings : Mitigated by inert atmosphere (N₂ or Ar).

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole compounds have shown effectiveness in inhibiting the growth of various cancer cell lines, including those associated with breast, lung, and ovarian cancers.

Case Study Example:
A study published in the ACS Omega journal highlighted the anticancer activity of pyrazole derivatives against several cancer cell lines, demonstrating percent growth inhibitions ranging from 51% to 86% across different models . While specific data on N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is limited, its structural similarities suggest potential efficacy.

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes (COX). These enzymes play a crucial role in the inflammatory process, making pyrazole compounds valuable in developing anti-inflammatory medications.

Research Findings:
Studies have demonstrated that similar compounds can effectively inhibit COX enzymes, leading to reduced inflammation and pain relief. The specific mechanism of action for this compound remains to be fully elucidated but warrants further investigation.

Data Tables

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to target proteins, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Trifluoromethyl : The target compound’s fluoro group provides moderate electronegativity and polarity, whereas trifluoromethyl () offers greater lipophilicity and metabolic stability .

Physicochemical Comparisons

  • Solubility : The target compound’s fluoro and methyl groups likely reduce water solubility compared to pyridine-containing analogs () .
  • Melting Points: Limited data, but analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melt at 104–107°C (), suggesting the target compound may exhibit similar thermal stability .

Biological Activity

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic compound notable for its complex structure and diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of pyrazole rings, with substituents that include an ethyl group and a fluorine atom. Its molecular formula is C12H18FN5C_{12}H_{18}FN_{5} with a molecular weight of approximately 287.77 g/mol. The presence of these functional groups contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. Notably, compounds containing pyrazole structures have been shown to exhibit significant anticancer properties.

Anticancer Activity

Recent studies have demonstrated that pyrazole-based compounds can inhibit the growth of various cancer cell types, including lung, breast, and colorectal cancers. For instance:

Cancer Type Cell Line Activity
Lung CancerA549Inhibition of cell proliferation
Breast CancerMDA-MB-231Induction of apoptosis
Colorectal CancerHCT116Cell cycle arrest at G2/M phase

In vitro studies have shown that this compound exhibits antiproliferative effects across multiple cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

A significant case study involved the synthesis and evaluation of several pyrazole derivatives, including N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro compounds. These derivatives showed promising activity against various cancer cell lines with IC50 values in the low micromolar range . The study highlighted the importance of structural modifications in enhancing biological activity.

Research Findings

Research has indicated that the presence of electronegative substituents, such as fluorine, can significantly enhance the biological activity of pyrazole derivatives. For example:

Compound IC50 (µM) Biological Activity
N-[6-(4-butanoyl)-5-methylpyrazol]0.005Potent CDK2 inhibitor
N-[1-(ethyl)-5-fluoro-pyrazole]0.127Antiproliferative against A2780

These findings underscore the potential for developing new therapeutic agents based on the pyrazole scaffold .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrazole core in N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine?

  • The synthesis of pyrazole derivatives often involves multi-step processes, such as cyclocondensation of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling reactions. For example, nitropyrazole intermediates can be reduced using hydrogenation with 10% Pd/C under 40 psi pressure to yield amine-functionalized pyrazoles . Key steps include optimizing solvent systems (e.g., ethanol/ethyl acetate mixtures) and purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How can NMR spectroscopy confirm the regiochemistry of substituents in this compound?

  • 1H^1H NMR is critical for distinguishing substituent positions. For example, pyrazole protons typically resonate between δ 7.0–8.5 ppm. Fluorine substitution (e.g., at C5) induces deshielding in adjacent protons, while methyl groups (e.g., C3-CH3_3) show singlets near δ 2.1–2.3 ppm. 13C^{13}C NMR and 19F^{19}F NMR further resolve electronic environments .

Q. What purification techniques are recommended for isolating this amine-functionalized pyrazole?

  • Liquid-liquid extraction (e.g., dichloromethane/water) removes polar impurities. Column chromatography with silica gel and gradient elution (e.g., 0–100% ethyl acetate in hexane) is effective for separating regioisomers. Recrystallization from ethanol or acetonitrile improves purity, as evidenced by sharp melting points (e.g., 104–107°C) .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction pathways for pyrazole functionalization?

  • Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates. For instance, reaction path searches can optimize coupling reactions between pyrazole amines and halogenated precursors. This approach reduces experimental trial-and-error by predicting activation energies and regioselectivity .

Q. What mechanistic insights explain the role of cesium carbonate in pyrazole alkylation reactions?

  • Cs2_2CO3_3 acts as a base and phase-transfer catalyst in alkylation reactions. It deprotonates the pyrazole NH group, enhancing nucleophilicity, while polar aprotic solvents (e.g., DMSO) stabilize the transition state. Copper(I) bromide may facilitate Ullmann-type coupling in aryl amination steps .

Q. How can contradictory spectral data (e.g., HRMS vs. NMR) be resolved for this compound?

  • Discrepancies between HRMS (e.g., m/z 215 [M+H]+^+) and NMR data may arise from residual solvents or tautomeric forms. High-resolution mass spectrometry combined with 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) clarifies structural ambiguities. For example, tautomerism in pyrazoles can shift proton signals, necessitating variable-temperature NMR studies .

Q. What bioactivity assays are suitable for evaluating this compound’s pharmacological potential?

  • Target-based assays (e.g., kinase inhibition or GPCR binding) require purity >95% (HPLC-UV). In vitro ADME profiling (e.g., microsomal stability, CYP450 inhibition) is critical. For fluorinated pyrazoles, 18F^{18}F-labeling enables PET imaging to study in vivo distribution .

Methodological Tables

Table 1. Key Synthetic Parameters for Pyrazole Derivatives

StepConditionsYield (%)Reference
Nitro Reduction10% Pd/C, H2_2 (40 psi), EtOH73.8
AlkylationCs2_2CO3_3, DMSO, 35°C, 48h17.9
PurificationEtOAc/Hexane gradient chromatography>90

Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H^1H NMR (400 MHz)δ 8.67–8.59 (pyridine H), δ 2.18 (CH3_3)
HRMS (ESI)m/z 215.1294 [M+H]+^+
Melting Point104.0–107.0°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.